4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
CAS No. |
1196145-98-8 |
|---|---|
Molecular Formula |
C8H4BrF3N2 |
Molecular Weight |
265.03 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-6(8(10,11)12)14-7-4(5)1-2-13-7/h1-3H,(H,13,14) |
InChI Key |
VLJKLVQHZZZNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)C(F)(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrrolo[2,3-b]Pyridine Derivatives
Bromination at the 4-position is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS). Key parameters include solvent choice, temperature, and the use of directing/protecting groups to ensure regioselectivity.
Example Protocol (Adapted from):
-
Substrate: 6-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine
-
Reagents: Bromine (1.2 equiv) in chloroform
-
Conditions: 0°C to room temperature, 10–60 minutes
-
Yield: 75–85% (theoretical)
-
Mechanism: Electrophilic aromatic substitution facilitated by the electron-rich pyrrole ring.
Table 1: Bromination Methods Comparison
Trifluoromethylation at the 6-Position
Introducing the trifluoromethyl (CF₃) group requires either:
-
Direct C–H Trifluoromethylation: Using CF₃ reagents (e.g., Togni’s reagent) under radical or transition metal-catalyzed conditions.
-
Cross-Coupling: Suzuki-Miyaura coupling with trifluoromethyl-containing boronic acids or esters.
-
Substrate: 4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Boronic Acid: Trifluoromethylphenylboronic acid (1.2 equiv)
-
Catalyst: PdCl₂(dppf) (0.05 equiv)
-
Base: K₂CO₃ (3 equiv)
-
Solvent: 2.5:1 Dioxane/water
-
Conditions: 80°C, 8–16 h under N₂
-
Yield: 60–70% (estimated)
Protecting Group Management
The NH group of pyrrolo[2,3-b]pyridine often requires protection during bromination to prevent side reactions. Tosyl (Ts) groups are commonly used due to their stability and ease of removal.
Protection/Deprotection Workflow ():
-
Protection:
-
Reagent: Tosyl chloride (1.2 equiv)
-
Base: NaOH (aqueous)
-
Solvent: Dichloromethane (DCM)
-
Conditions: RT, 1 h
-
Yield: >90%
-
-
Deprotection:
-
Reagent: Tetra-N-butylammonium fluoride (TBAF)
-
Solvent: THF
-
Conditions: 60–90°C, 0.5–12 h
-
Yield: 85–95%
-
Integrated Synthetic Routes
Route A: Sequential Functionalization
-
Core Formation: Synthesize 1H-pyrrolo[2,3-b]pyridine via Knorr-type cyclization.
-
Trifluoromethylation: Introduce CF₃ at position 6 using CF₃Cu or cross-coupling.
-
Bromination: Protect NH with Ts, brominate at position 4, then deprotect.
Key Data:
-
Overall Yield: 45–55%
-
Purity (HPLC): >95%
Route B: Late-Stage Bromination
-
Protection: Ts-protect 6-trifluoromethyl-pyrrolo[2,3-b]pyridine.
-
Bromination: Use Br₂ in CHCl₃ at 0°C.
-
Deprotection: Remove Ts with TBAF.
Advantages:
-
Avoids interference from CF₃ during bromination.
-
Yield Improvement: 60% (vs. 45% in Route A).
Analytical Characterization
Critical quality control metrics include:
-
LC-MS: Confirm molecular ion ([M+H]⁺) at m/z 294.9 (C₈H₄BrF₃N₂).
-
¹H NMR: Key peaks at δ 8.2 (H-2), 7.6 (H-5), and 6.9 (H-3).
-
XRD: Crystallographic data to verify regiochemistry.
Challenges and Optimization Opportunities
-
CF₃ Group Steric Effects: May hinder bromination; addressed by using excess Br₂.
-
Pd Catalyst Cost: Substituting PdCl₂(dppf) with cheaper ligands (e.g., XPhos) reduces expenses by 30% without yield loss.
-
Solvent Systems: Replacing dioxane with cyclopentyl methyl ether (CPME) improves safety profile.
Industrial-Scale Considerations
-
Cost Analysis: Raw material costs dominate (~70%), emphasizing need for high-yielding steps.
-
Continuous Flow Synthesis: Reduces reaction time by 50% for bromination steps.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic effects.
Agrochemicals: Used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: Incorporated into materials to enhance their chemical and physical properties, such as stability and reactivity.
Mechanism of Action
The mechanism of action of 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the bromine and trifluoromethyl groups, can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Positional Effects : The 4-bromo and 6-CF₃ groups in the target compound distinguish it from most analogs, which typically feature substitutions at positions 3 and 5. For example, 5-aryl derivatives (e.g., 6c, 6d) prioritize the 5-position for bulky substituents to optimize hydrophobic interactions in enzyme binding pockets .
- Synthetic Flexibility : Bromine at the 4-position may serve as a leaving group for further functionalization (e.g., cross-coupling reactions), whereas CF₃ at the 6-position enhances lipophilicity and metabolic stability .
FGFR Inhibitors
Compounds like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine () are precursors to potent FGFR inhibitors. For instance, Compound 4h (derived from 5-CF₃ analogs) exhibits pan-FGFR inhibition (FGFR1–3 IC₅₀: 7–25 nM) and anti-cancer activity in breast cancer models .
TNIK Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives with substitutions at positions 3 and 5 (e.g., pyrazole groups) show inhibitory activity against TNIK, a kinase implicated in cancer and inflammation . The absence of such substituents in the target compound limits direct comparison but highlights the scaffold’s versatility.
Physicochemical Properties
- Lipophilicity : The CF₃ group increases hydrophobicity (clogP ≈ 2.5–3.0), comparable to 5-CF₃ analogs but higher than methoxy-substituted derivatives (e.g., 6d, clogP ≈ 1.8) .
- Solubility: Limited aqueous solubility (predicted <1 mg/mL) due to halogen and CF₃ groups, necessitating formulation optimization for in vivo studies.
Biological Activity
4-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[2,3-b]pyridine core structure with significant modifications, specifically a bromine atom at the 4-position and a trifluoromethyl group at the 6-position. These structural attributes enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Research indicates that this compound exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are critical in various cancers. The compound's derivatives have shown IC50 values in the nanomolar range against FGFR1–4, highlighting their potential as anticancer agents .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the proliferation of cancer cell lines. For instance, one study reported that a closely related compound exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, 25 nM for FGFR3, and 712 nM for FGFR4. Additionally, this compound was found to induce apoptosis in breast cancer cells (4T1) and inhibit their migration and invasion capabilities .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of both bromine and trifluoromethyl groups enhances its interaction profile with biological targets. The following table summarizes some related compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Bromine at position 5 | FGFR inhibitor |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 6 | Anticancer activity |
| 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | Chlorine and phenylsulfonyl substitutions | Kinase inhibition |
| 3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Sulfonyl substitution | Potential anticancer properties |
Case Study 1: FGFR Inhibition
In a study focused on the inhibition of FGFR signaling pathways, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives. Among these, compound 4h demonstrated remarkable potency against FGFRs with IC50 values significantly lower than previously known inhibitors. The compound also effectively inhibited the migration and invasion of breast cancer cells in vitro, suggesting its potential as a lead compound for further development .
Case Study 2: Structural Optimization
Further research has explored structural optimization to enhance the efficacy of pyrrolo[2,3-b]pyridine derivatives. Modifications to the core structure have led to compounds with improved biological activity against various cancer cell lines. Notably, the introduction of different substituents has been shown to increase ligand efficiency significantly while maintaining low molecular weight, which is advantageous for drug development .
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?
Answer: The synthesis typically involves sequential functionalization of the pyrrolopyridine core. A common approach includes:
- Bromination : Use of N-bromosuccinimide (NBS) under radical or electrophilic conditions to introduce bromine at the 4-position .
- Trifluoromethylation : Direct introduction of the trifluoromethyl group via cross-coupling (e.g., using Cu-mediated reactions) or nucleophilic substitution, depending on precursor availability .
- Protection/Deprotection : Protecting the NH group with tosyl or phenylsulfonyl groups during reactions to prevent side reactions .
Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-bromination or decomposition of the trifluoromethyl group.
Q. How is the compound characterized structurally, and what analytical methods are essential?
Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. For example, the trifluoromethyl group causes distinct splitting in aromatic proton signals (e.g., δ 8.5–9.0 ppm for adjacent protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br doublet).
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, especially when substituents cause overlapping signals .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
Answer: The bromine at the 4-position is highly reactive in palladium-catalyzed couplings. Key parameters include:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) for aryl boronic acids .
- Solvent System : Dioxane/water mixtures (3:1) at 80–105°C for 12–24 hours.
- Base : KCO or CsCO to maintain pH and facilitate transmetallation.
Example : Coupling with 4-(trifluoromethyl)phenylboronic acid achieved 87% yield under these conditions .
Q. What strategies address low solubility in biological assays, and how is this quantified?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- LogP Measurement : Experimental determination via shake-flask method or computational prediction (e.g., using Molinspiration) to guide formulation.
- Salt Formation : Explore hydrochloride or mesylate salts if the free base exhibits poor solubility .
Q. How do researchers resolve contradictions in regiochemical assignments for derivatives?
Answer:
- 2D NMR : NOESY or HSQC can differentiate between C-4 and C-6 bromination. For example, NOE correlations between the bromine and adjacent protons confirm positioning .
- Isotopic Labeling : Synthesize C-labeled analogs to track substituent effects on chemical shifts .
- Comparative Analysis : Benchmark spectral data against known analogs (e.g., 4-bromo-2,6-bis(trifluoromethyl)pyridine) .
Q. What computational methods predict reactivity for further functionalization?
Answer:
- DFT Calculations : Assess electrophilic Fukui indices to identify nucleophilic sites. The 4-bromo position typically shows higher reactivity than the trifluoromethyl-substituted ring .
- Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction conditions for polar or non-polar solvents .
Methodological Challenges & Solutions
Q. How are competing reaction pathways managed during nitro-group introduction or reduction?
Answer:
- Controlled Nitration : Use fuming HNO at 0°C to minimize over-nitration. Monitor by TLC to isolate mono-nitro products .
- Selective Reduction : Catalytic hydrogenation (H, Pd/C) reduces nitro to amine without affecting bromine or trifluoromethyl groups .
Q. What protocols ensure stability of intermediates during multi-step synthesis?
Answer:
- Low-Temperature Storage : Keep azide or nitro intermediates at –20°C to prevent decomposition.
- Inert Atmosphere : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
